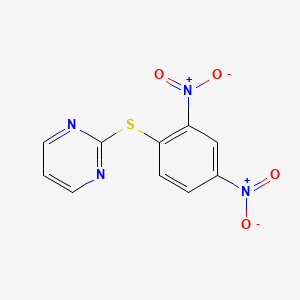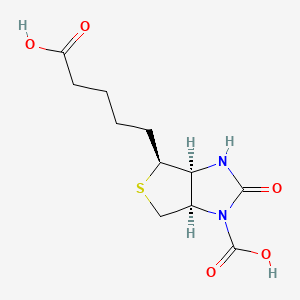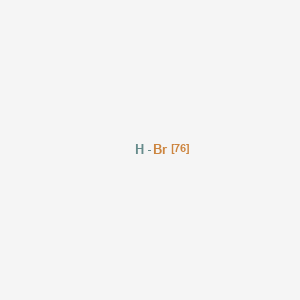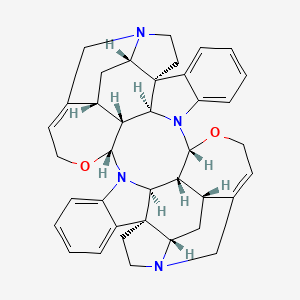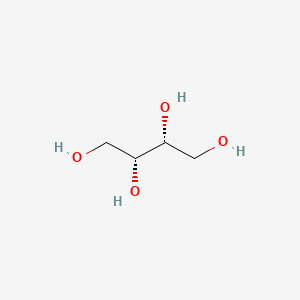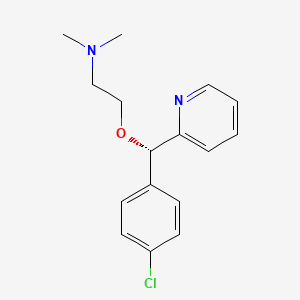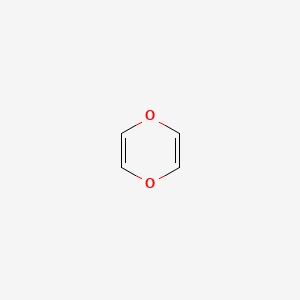
1,4-Dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dioxine is an oxacycle that is 4H-pyran in which the methylene group at position 4 is replaced by an oxygen. Non-aromatic.
Aplicaciones Científicas De Investigación
Bioremediation of Contaminated Waters
1,4-Dioxane, a contaminant in groundwater and drinking water, poses challenges for efficient cleanup due to its unique chemical properties. Recent advances in bioremediation and monitoring tools have been significant in addressing these challenges. Studies have proposed next steps in 1,4-dioxane bioremediation research, emphasizing the need to understand treatment mechanisms, especially in contaminant mixtures, to meet practical needs (Zhang, Gedalanga, & Mahendra, 2017).
Degradation in Water Treatment
The UV/Hydrogen Peroxide Process has been explored for the degradation of 1,4-dioxane in dilute aqueous solutions. This study aimed at complete mineralization of 1,4-dioxane and understanding the degradation mechanism, including byproducts and intermediates (Stefan & Bolton, 1998).
Advanced Oxidation Processes
Advanced oxidation processes have been investigated for the degradation of 1,4-dioxane in various contexts, such as in the nuclear industry and textile wastewater. These studies have shown that processes like UV and hydrogen peroxide treatments can effectively degrade 1,4-dioxane (Chitra, Paramasivan, Cheralathan, & Sinha, 2012).
Effect of pH on Degradation Efficiency
Research has shown that the pH significantly affects the efficiency of advanced oxidation technologies in degrading 1,4-dioxane. Neutral pH conditions were found to be the most effective for these processes (Vescovi, Coleman, & Amal, 2010).
Fenton Treatment Optimization
The Fenton treatment of 1,4-dioxane, which involves a chemical reaction that uses hydrogen peroxide and iron salts, has been optimized for the removal of 1,4-dioxane and monitoring its degradation route. The study also assessed the enhancement of the solution's biodegradability (Merayo, Hermosilla, Cortijo, & Blanco, 2014).
Treatment Technologies Overview
An overview of the treatment technologies available for 1,4-dioxane, including their fundamentals and field applications, has been provided. This information is vital for addressing 1,4-dioxane in contaminated sites or drinking water supplies (Otto & Nagaraja, 2007).
Occurrence and AOPs for Treatment
1,4-Dioxane's occurrence in groundwater and its classification as a probable human carcinogen highlights the need for efficient treatment methods. Advanced Oxidation Processes (AOPs) have been identified as the only proven technology for its treatment (Zenker, Borden, & Barlaz, 2003).
Propiedades
Número CAS |
290-67-5 |
|---|---|
Nombre del producto |
1,4-Dioxin |
Fórmula molecular |
C4H4O2 |
Peso molecular |
84.07 g/mol |
Nombre IUPAC |
1,4-dioxine |
InChI |
InChI=1S/C4H4O2/c1-2-6-4-3-5-1/h1-4H |
Clave InChI |
KVGZZAHHUNAVKZ-UHFFFAOYSA-N |
SMILES |
C1=COC=CO1 |
SMILES canónico |
C1=COC=CO1 |
Otros números CAS |
290-67-5 |
Sinónimos |
1,4-dioxin p-dioxin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



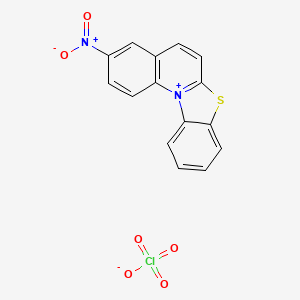
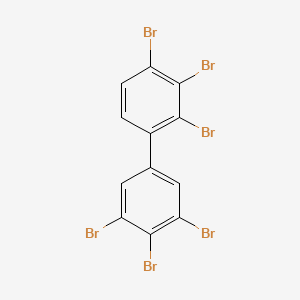
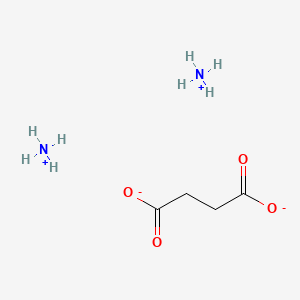
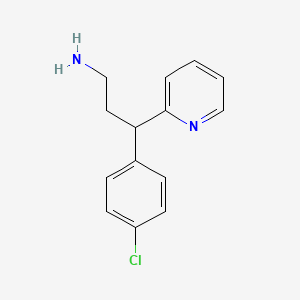
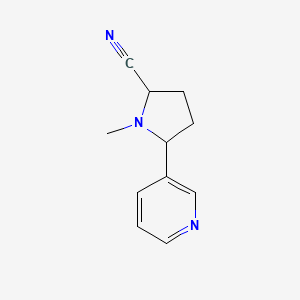
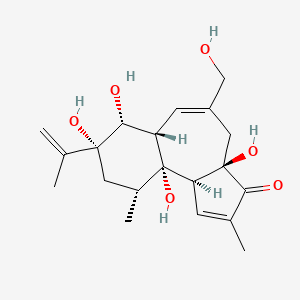
![9-Amino-12-(2-amino-1-hydroxy-2-oxoethyl)-4-methoxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1195320.png)
